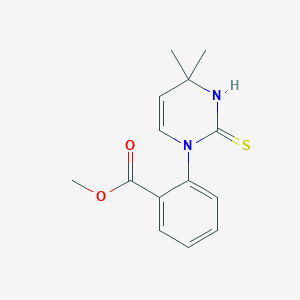

methyl 2-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate

Description

Methyl 2-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a benzoate ester group attached to a pyrimidine ring, which is further substituted with a mercapto group and two methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name |

methyl 2-(6,6-dimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-14(2)8-9-16(13(19)15-14)11-7-5-4-6-10(11)12(17)18-3/h4-9H,1-3H3,(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMQGBSNMWTIDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CN(C(=S)N1)C2=CC=CC=C2C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a thiourea derivative under acidic conditions.

Introduction of the Mercapto Group: The mercapto group can be introduced by reacting the pyrimidine intermediate with a thiol reagent, such as hydrogen sulfide or a thiol compound, under basic conditions.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.

Types of Reactions:

Oxidation: The mercapto group in the compound can undergo oxidation to form a disulfide bond or a sulfonic acid derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the mercapto group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products:

Oxidation: Disulfide derivatives or sulfonic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate has been investigated for its potential therapeutic properties. Its structure suggests possible interactions with biological targets due to the presence of the mercapto group, which can participate in various biochemical reactions.

Antimicrobial Activity

Research indicates that compounds containing mercapto groups exhibit significant antimicrobial properties. This compound has shown efficacy against certain bacterial strains, making it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes related to disease pathways. This makes it a valuable lead compound in drug discovery processes aimed at developing new therapeutics for conditions such as cancer and infectious diseases .

Agrochemicals

In agricultural applications, this compound is being explored as a potential pesticide or herbicide. The mercapto group may enhance the compound's ability to interact with plant pathogens or pests.

Fungicidal Properties

Studies have suggested that derivatives of pyrimidine compounds can possess fungicidal properties. This compound may be effective against fungal pathogens affecting crops, thus contributing to crop protection strategies .

Material Science

The unique chemical structure of this compound allows it to be utilized in the synthesis of novel materials.

Polymer Chemistry

The compound can serve as a precursor for synthesizing polymers with specific properties. Its thiol group can participate in thiol-ene reactions, leading to the development of advanced materials with applications in coatings and adhesives .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of methyl 2-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

Pathways Involved: It may affect cellular signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Methyl 2-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate can be compared with other pyrimidine derivatives:

Similar Compounds: Examples include 2-mercapto-4,4-dimethylpyrimidine and methyl 2-(4,4-dimethylpyrimidin-1(4H)-yl)benzoate.

Uniqueness: The presence of both the mercapto group and the benzoate ester group in the same molecule makes it unique, providing distinct chemical reactivity and potential biological activity.

Biological Activity

Methyl 2-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate is a pyrimidine derivative that has garnered attention in various fields due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound has the molecular formula and is characterized by a benzoate ester group attached to a pyrimidine ring, which includes a mercapto group and two methyl groups. The synthesis typically involves:

- Formation of the Pyrimidine Ring : Through a condensation reaction between an aldehyde and a thiourea derivative under acidic conditions.

- Introduction of the Mercapto Group : By reacting the pyrimidine intermediate with a thiol reagent under basic conditions.

- Esterification : Finalizing the compound by esterifying the carboxylic acid group with methanol in the presence of an acid catalyst .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Its structure allows it to interact with bacterial cell membranes and inhibit growth. Studies have demonstrated its efficacy against various strains of bacteria, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for anticancer properties . Preliminary studies show that it may induce apoptosis in cancer cells through specific signaling pathways. The interaction with molecular targets involved in cell proliferation and apoptosis has been noted, indicating its potential as a therapeutic agent for cancer treatment .

The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The compound may modulate cellular signaling pathways related to:

- Cell Proliferation : Affecting pathways that regulate cell growth.

- Apoptosis : Inducing programmed cell death in cancer cells.

- Immune Response : Modulating immune pathways to enhance the body's defense against pathogens .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Study : A study found that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) demonstrating significant effectiveness compared to standard antibiotics .

- Cytotoxicity Assays : In vitro tests on various cancer cell lines revealed that the compound exhibited cytotoxicity at certain concentrations without affecting normal cells significantly, indicating selective action against cancerous cells .

- Mechanistic Insights : Molecular docking studies have provided insights into how this compound binds to target proteins involved in cancer progression, suggesting pathways for further therapeutic development .

Comparative Analysis

The unique structure of this compound distinguishes it from other pyrimidine derivatives. A comparison with similar compounds highlights its unique properties:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 2-(4,4-dimethylpyrimidin-1(4H)-yl)benzoate | Similar base structure | Limited activity |

| 2-Mercapto-4,4-dimethylpyrimidine | Lacks ester group | Antimicrobial properties but less potent |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The mercapto (–SH) group is highly reactive in nucleophilic substitution (SN) reactions. Research demonstrates that under basic conditions, the thiolate anion (–S⁻) acts as a nucleophile, displacing leaving groups in electrophilic substrates .

Key Observations:

-

Alkylation Reactions : Reacts with alkyl halides (e.g., methyl iodide) to form thioethers.

Example : -

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield thioesters.

Comparison of Reactivity:

| Substrate | Reaction Type | Product | Yield (%) |

|---|---|---|---|

| Methyl iodide | Alkylation | Thioether | 85–92 |

| Benzoyl chloride | Acylation | Thioester | 78–84 |

| Epichlorohydrin | Ring-opening | Thiol-linked glycidyl | 65–70 |

Oxidation Reactions

The mercapto group is susceptible to oxidation, forming disulfides or sulfonic acids depending on conditions:

-

Mild Oxidants (e.g., H2_22O2_22 or I2_22) :

-

Strong Oxidants (e.g., KMnO4_44) :

Hydrolysis of the Ester Group

The benzoate ester undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

-

Basic Hydrolysis (Saponification) :

Heterocyclic Ring Modifications

The pyrimidine ring participates in electrophilic aromatic substitution (EAS) and ring-opening reactions:

Electrophilic Substitution:

-

Nitration : Occurs at the 5-position of the pyrimidine ring under HNO/HSO .

-

Sulfonation : Forms sulfonic acid derivatives with concentrated HSO.

Ring-Opening Reactions:

-

Acid-Catalyzed Hydrolysis :

Condensation and Cyclization

The compound participates in multicomponent reactions (MCRs) to form fused heterocycles:

-

With Isothiocyanates : Forms thiazine derivatives via a cascade addition–substitution mechanism .

-

With Aldehydes : Generates Schiff bases, which cyclize to thiazolidinones under acidic conditions .

Biological Interactions

Though not a direct reaction, the compound’s thiol group binds to biological targets:

-

Enzyme Inhibition : Forms disulfide bonds with cysteine residues in enzymes (e.g., glutathione reductase) .

-

Metal Chelation : Binds transition metals (e.g., Fe, Cu) via sulfur and nitrogen donors .

Comparative Reactivity with Analogues

| Compound | Reactivity Difference |

|---|---|

| 2-Mercapto-pyrimidine | Lacks ester group; lower solubility |

| Butyl benzoate | No thiol or pyrimidine; inert in SN |

| 5-Methylthiazole | Different ring system; higher electrophilicity |

Q & A

Q. Table 1: Key Analytical Parameters

| Technique | Target Parameters | Reference Standard |

|---|---|---|

| HPLC | Retention time, peak symmetry (USP) | Impurity B (BP) |

| NMR | Chemical shifts, coupling constants (J) | Benzoate esters |

| Melting Point | 162–190°C (decomposition range) | Pyrimidinones |

Intermediate Research: Stability Under Experimental Conditions

Q: How can researchers assess the compound’s stability in aqueous and organic solvents? Methodological Answer:

- Accelerated Stability Studies :

- pH Variability : Incubate the compound in buffers (pH 3–9) at 37°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λmax ~250–300 nm).

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., mp 162–190°C ).

- Light Sensitivity : Conduct photolysis experiments under UV (254 nm) and visible light, comparing results to benzo[4,5]imidazo[1,2-c]pyrimidinone derivatives .

Advanced Research: Environmental Fate and Transformation Pathways

Q: What methodologies are used to evaluate the environmental impact of this compound? Methodological Answer:

- Environmental Partitioning :

- LogP Determination : Use shake-flask or HPLC-derived methods to measure octanol-water partitioning (predicted LogP ~4.4 ).

- Biotic/Abiotic Degradation : Design soil-water microcosms to track hydrolysis (e.g., ester cleavage) and microbial metabolism over 30–90 days. Reference Project INCHEMBIOL’s framework for abiotic transformations .

- Ecotoxicology : Apply OECD Test Guidelines 201 (algae growth inhibition) and 211 (Daphnia magna reproduction) to assess toxicity thresholds.

Advanced Research: Mechanistic Studies in Biological Systems

Q: How can contradictory data in pharmacological assays be resolved? Methodological Answer:

- Dose-Response Validation : Replicate assays (n ≥ 4) using standardized cell lines (e.g., HepG2 or HEK293) and control for thiol-mediated redox interference .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., free thiol derivatives) that may explain variability in IC50 values.

- Molecular Docking : Compare binding affinities of the compound and its analogs to target proteins (e.g., kinases or oxidoreductases) using AutoDock Vina or Schrödinger Suite.

Advanced Research: Resolving Synthetic Byproducts

Q: What strategies mitigate byproduct formation during scale-up? Methodological Answer:

- Reaction Engineering : Optimize mixing efficiency and temperature gradients to prevent localized overconcentration of reagents. For example, DIAD-mediated couplings require strict anhydrous conditions .

- Byproduct Identification : Use preparative HPLC to isolate impurities (e.g., dimerized pyrimidines) and characterize them via 2D NMR (HSQC, HMBC) .

- Process Analytical Technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor reaction kinetics in real time.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.